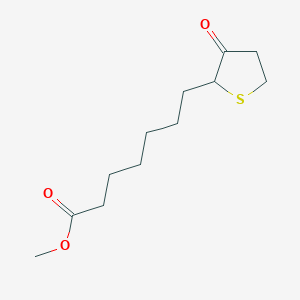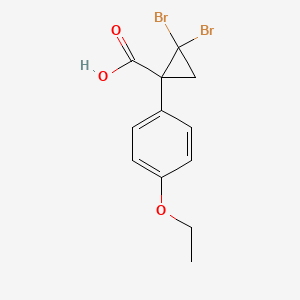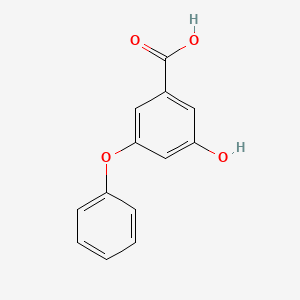
1-(1,2-Dihydroacenaphthylen-5-ylmethyl)piperidine;hydrobromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1,2-Dihydroacenaphthylen-5-ylmethyl)piperidine;hydrobromide is a chemical compound with the molecular formula C18H21N·HBr. It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. This compound is known for its unique structure, which includes a dihydroacenaphthylene moiety attached to a piperidine ring. It is used in various scientific research applications due to its interesting chemical properties.
Méthodes De Préparation
The synthesis of 1-(1,2-Dihydroacenaphthylen-5-ylmethyl)piperidine;hydrobromide involves several steps. One common method includes the reaction of 1,2-dihydroacenaphthylene with piperidine in the presence of a suitable catalyst. The reaction conditions typically involve heating the reactants under reflux in an appropriate solvent. The resulting product is then treated with hydrobromic acid to form the hydrobromide salt .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
1-(1,2-Dihydroacenaphthylen-5-ylmethyl)piperidine;hydrobromide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation typically leads to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions often result in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the piperidine nitrogen or the acenaphthylene ring. Common reagents for these reactions include alkyl halides and acyl chlorides.
Cyclization: The compound can undergo cyclization reactions to form various heterocyclic structures. These reactions often require specific catalysts and conditions.
Applications De Recherche Scientifique
1-(1,2-Dihydroacenaphthylen-5-ylmethyl)piperidine;hydrob
Propriétés
Numéro CAS |
63279-66-3 |
|---|---|
Formule moléculaire |
C18H22BrN |
Poids moléculaire |
332.3 g/mol |
Nom IUPAC |
1-(1,2-dihydroacenaphthylen-5-ylmethyl)piperidine;hydrobromide |
InChI |
InChI=1S/C18H21N.BrH/c1-2-11-19(12-3-1)13-16-10-9-15-8-7-14-5-4-6-17(16)18(14)15;/h4-6,9-10H,1-3,7-8,11-13H2;1H |
Clé InChI |
CMYLANQGVVHKMB-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(CC1)CC2=CC=C3CCC4=C3C2=CC=C4.Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-{[2-(2-Iodoacetamido)ethyl]amino}naphthalene-2-sulfonic acid](/img/structure/B14496655.png)
![(E)-1-Chloro-2-[4-(2,2-dimethylpropoxy)phenyl]diazene](/img/structure/B14496669.png)
![4-{[(6-Oxocyclohexa-2,4-dien-1-ylidene)methyl]amino}butanoic acid](/img/structure/B14496671.png)


![6-{[(Pyridin-2-yl)methylidene]amino}pyrimidine-2,4(1H,3H)-dione](/img/structure/B14496696.png)





![1,6-Dimethoxybenzo[pqr]tetraphene](/img/structure/B14496730.png)

![4,4'-[1,4-Phenylenebis(dichloromethylene)]dibenzoyl chloride](/img/structure/B14496756.png)
